molecular formula C23H26Cl2N2O3 B12026307 [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12026307
M. Wt: 449.4 g/mol
InChI Key: QMFHJYFPINUATL-WGOQTCKBSA-N
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Description

The compound [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is a hydrazone derivative featuring a 2,4-dichlorobenzoate ester linked to a phenyl ring substituted with a nonanoyl hydrazone group. Hydrazones are known for their versatility in coordination chemistry, biological activity, and applications in drug design due to their reversible imine bonding and tunable substituents . The nonanoyl (C9 acyl) chain in this compound may influence its lipophilicity, solubility, and intermolecular interactions compared to shorter or bulkier substituents in related structures.

Properties

Molecular Formula

C23H26Cl2N2O3

Molecular Weight

449.4 g/mol

IUPAC Name

[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H26Cl2N2O3/c1-2-3-4-5-6-7-11-22(28)27-26-16-17-9-8-10-19(14-17)30-23(29)20-13-12-18(24)15-21(20)25/h8-10,12-16H,2-7,11H2,1H3,(H,27,28)/b26-16+

InChI Key

QMFHJYFPINUATL-WGOQTCKBSA-N

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCCCCCCCC(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate typically involves a multi-step process. The initial step often includes the preparation of the hydrazone intermediate by reacting nonanoyl hydrazine with an appropriate aldehyde or ketone. This intermediate is then reacted with 2,4-dichlorobenzoic acid or its derivatives under specific conditions to form the final product. Common reaction conditions include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoate moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry

In chemistry, [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its hydrazinylidene group can form stable complexes with metal ions, making it useful in bioinorganic chemistry.

Medicine

In medicine, [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate may have potential as a therapeutic agent. Its ability to interact with biological targets could make it useful in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique properties may also make it suitable for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of [3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The dichlorobenzoate moiety may enhance the compound’s binding affinity to certain receptors or enzymes, leading to a more potent biological effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous phenyl 2,4-dichlorobenzoate derivatives from the provided evidence. Key parameters include molecular weight, substituent groups, and physicochemical properties.

Compound Name (CID/Reference) Molecular Formula Substituent Group Molecular Weight (g/mol) Notable Properties
[3-[(E)-(Nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate (Target) C₂₃H₂₅Cl₂N₂O₃ Nonanoyl (C₉H₁₇O) ~480 (estimated) High lipophilicity due to long aliphatic chain; potential for enhanced membrane permeability.
3-[(E)-[(2,4-Dichlorobenzoyl)hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate (CID 45054801, ) C₂₁H₁₂Cl₄N₂O₃ 2,4-Dichlorobenzoyl 482.138 Increased halogen density; may exhibit strong π-π stacking and higher crystallinity.
3-[(E)-({4-[(4-Methylbenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 2,4-dichlorobenzoate () C₂₉H₂₂Cl₂N₂O₅ 4-(4-Methylbenzyloxy)benzoyl ~550 (estimated) Bulky aromatic substituent; likely reduced solubility in polar solvents.
3-[(E)-[[2-(3-Methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl 2,4-dichlorobenzoate (CID in ) C₂₃H₁₈Cl₂N₃O₄ 3-Methylanilino-oxoacetyl 470.067 (M+H⁺) Polar amide group; predicted collision cross-section (CCS) of 208.6 Ų for [M+H]⁺ .
[3-[(E)-(Cyclohexylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate (CID 45054797, ) C₂₁H₂₁Cl₂N₃O₂S Cyclohexylcarbamothioyl 454.374 Thiourea moiety; potential for metal coordination and improved thermal stability.
3-[(E)-{[(4-Fluorophenoxy)acetyl]hydrazono}methyl]phenyl 2,4-dichlorobenzoate () C₂₂H₁₅Cl₂FN₂O₄ 4-Fluorophenoxyacetyl 461.270 Electron-withdrawing fluorine; may enhance oxidative stability.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s nonanoyl chain confers higher lipophilicity compared to aromatic or polar substituents (e.g., 4-fluorophenoxyacetyl in or thiourea in ). This property may enhance its bioavailability in lipid-rich environments but reduce aqueous solubility.

Polar groups (e.g., amide in or thiourea in ) enhance hydrogen-bonding capacity, which may improve solubility or interaction with biological targets.

Analytical Predictions: Collision cross-section (CCS) data for CID in (208.6 Ų for [M+H]⁺) suggests a compact structure compared to derivatives with extended aliphatic chains. The target compound’s CCS would likely exceed this value due to its nonanoyl group.

Synthetic Considerations: The synthesis of these compounds typically involves condensation of hydrazine derivatives with substituted benzaldehydes or acyl chlorides. The nonanoyl chain in the target compound may require longer reaction times or specialized coupling agents to achieve high yields.

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